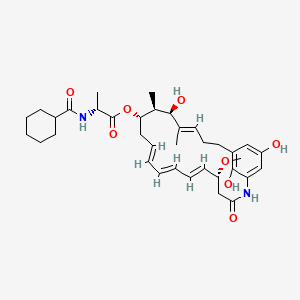
Mycotrienin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycotrienin II is a member of the triene-ansamycin group of compounds, isolated from the bacterium Streptomyces sp. It is known for its various biological activities, including cytotoxicity, inhibition of osteoclastic bone resorption, and inhibition of endoplasmic reticulum stress-induced X-box binding protein 1 activation . This compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of intercellular adhesion molecule-1 induced by pro-inflammatory cytokines .
Vorbereitungsmethoden
Mycotrienin II is typically isolated from the culture broth of Streptomyces sp. The compound can be synthesized from mycotrienin I through specific chemical reactions. One method involves treating mycotrienin I with sodium dithionite in water and ethyl acetate, yielding this compound . The industrial production of this compound involves fermentation processes using Streptomyces sp. cultures, followed by extraction and purification steps .
Analyse Chemischer Reaktionen
Mycotrienin II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating this compound with oxidizing agents can yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Anti-inflammatory Properties
- Mycotrienin II inhibits the expression of ICAM-1, which plays a crucial role in inflammatory responses. This inhibition is significant because ICAM-1 is involved in leukocyte adhesion and migration during inflammation .
- The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
2. Antitumor Activity
- Studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- A notable case study reported that this compound reduced the viability of leukemia cells in vitro with an IC50 value of 15 µg/mL .
3. Cytotoxic Effects
- This compound exhibits cytotoxicity towards mammalian cells, which can be beneficial in targeting cancerous cells while requiring careful consideration to minimize effects on normal cells .
Table 1: Key Research Findings on this compound
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Inflammatory Diseases : Its ability to inhibit ICAM-1 suggests potential use in conditions characterized by excessive inflammation, such as asthma or rheumatoid arthritis.
- Cancer Treatment : The cytotoxic effects on cancer cells position this compound as a candidate for developing novel anticancer therapies.
Wirkmechanismus
Mycotrienin II exerts its effects by inhibiting protein synthesis in intact living cells and cell-free translation systems. It directly inhibits the translation process, thereby preventing the expression of intercellular adhesion molecule-1 induced by pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha . The compound targets the nuclear factor-kappa B signaling pathway, which is involved in the transcriptional regulation of genes essential for inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Mycotrienin II is part of the triene-ansamycin group of compounds, which includes mycotrienin I, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ . These compounds share similar biological activities, such as inhibition of protein synthesis and anti-inflammatory properties. this compound is unique in its stronger inhibition of intercellular adhesion molecule-1 expression induced by tumor necrosis factor-alpha compared to interleukin-1 alpha . This makes this compound particularly valuable for studying the differential effects of pro-inflammatory cytokines on gene expression.
Eigenschaften
CAS-Nummer |
11050-90-1 |
|---|---|
Molekularformel |
C36H50N2O8 |
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
[(5R,6E,8E,10E,13S,14S,15R,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 |
InChI-Schlüssel |
VVJDHJZQBGWPEQ-NXBJUTJHSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Isomerische SMILES |
C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/[C@@H]1O)\C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Kanonische SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Key on ui other cas no. |
82189-04-6 |
Synonyme |
mycotrienin II |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















